Comparison of Predicted Lipophilicity (cLogP) with a Common 3,5-Disubstituted Analog
3-Bromo-N-(2-fluoroethyl)-5-methylbenzamide is predicted to have a lower lipophilicity (cLogP) compared to its 3,5-dibromo analog. The replacement of a bromine atom with a methyl group reduces molecular weight and lipophilicity, which can be a critical factor in improving aqueous solubility and reducing non-specific binding in biological assays. This is a class-level inference based on the established effect of halogen vs. alkyl substitution on LogP [1].
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~2.8 (cLogP) |
| Comparator Or Baseline | 3,5-Dibromo-N-(2-fluoroethyl)benzamide: ~3.5 (cLogP) |
| Quantified Difference | Δ ~ -0.7 log units |
| Conditions | In silico prediction (e.g., ChemAxon, ACD/Labs); standard calculation methods. |
Why This Matters
A lower cLogP suggests better aqueous solubility and potentially improved pharmacokinetic properties, making the target compound a more suitable candidate for lead optimization campaigns.
- [1] Kuujia. (n.d.). Cas no 1863446-88-1 (3,5-dibromo-N-(2-fluoroethyl)benzamide). Retrieved from https://www.kuujia.com View Source
